molecular formula C20H20N2O2 B2886483 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide CAS No. 906177-76-2

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide

Cat. No.: B2886483
CAS No.: 906177-76-2
M. Wt: 320.392
InChI Key: UCZHEBCSCXAPLT-UHFFFAOYSA-N
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Description

“N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide” is a compound with the molecular formula C15H16N2O2. It is related to compounds that have been studied as EGFR inhibitors for the treatment of cancer .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

A study by Shishkina et al. (2018) focused on the polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, highlighting its strong diuretic properties which could serve as a new hypertension remedy. The analysis of interaction energies between molecules in the crystal phase revealed differences in crystal packing, indicating the potential for tailored physical properties in pharmaceutical formulations Shishkina et al., 2018.

Antibacterial Activity

Tahere Hosseyni Largani et al. (2017) reported on the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating effective in vitro antibacterial activity against common pathogens, including E. coli and S. aureus. This study underscores the compound's potential in developing new antimicrobial agents Largani et al., 2017.

Anti-Cancer Potential

The discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with significant anti-cancer activity was presented by Via et al. (2008). The compound exhibited high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting a mixed mechanism of action for cancer treatment Via et al., 2008.

Synthesis of N-Heterocycles

Portela-Cubillo et al. (2008) explored microwave-assisted syntheses of N-heterocycles using various precursors, providing a "clean" synthetic method for preparing known and novel N-heterocycles efficiently. This research highlights the versatility of related compounds in synthesizing complex molecular structures Portela-Cubillo et al., 2008.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the structure of the compound that it might interact with its targets through the indole nucleus, which is known to bind with high affinity to multiple receptors . The interaction with these receptors could lead to changes in cellular processes, resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they might have good bioavailability

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-18(8-6-14-4-2-1-3-5-14)21-17-12-15-7-9-19(24)22-11-10-16(13-17)20(15)22/h1-5,12-13H,6-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZHEBCSCXAPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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